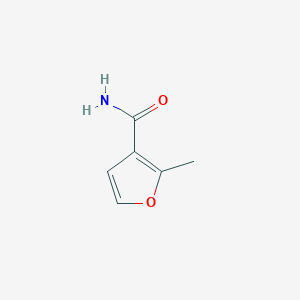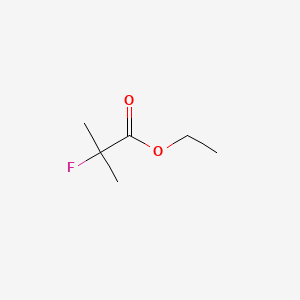
2-氟异丁酸乙酯
概述
描述
Ethyl 2-fluoroisobutyrate is a chemical compound with the CAS Number: 55816-69-8 . It has a molecular formula of C6H11FO2 and a molecular weight of 134.15 . It is used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of Ethyl 2-fluoroisobutyrate can be achieved through various methods . One such method involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane for 8 hours at ambient temperature .Molecular Structure Analysis
The InChI code for Ethyl 2-fluoroisobutyrate is 1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 . The SMILES representation is CCOC(=O)C©©F .Physical and Chemical Properties Analysis
Ethyl 2-fluoroisobutyrate is a clear colorless to pale yellow liquid . It has a refractive index of 1.3770-1.3820 at 20°C . It is not miscible or difficult to mix with water .科学研究应用
组织透明化和成像
以肉桂酸乙酯为基础的透明化,称为 2Eci,因其无毒性和在多种物种中广泛应用于透明化各种组织而备受关注。这种方法保留了广泛的荧光蛋白,对于以前所未有的深度和分辨率对大型复杂 3D 结构进行成像非常重要,从而增强了生物研究中的可视化 (Masselink 等人,2018)。
化学合成和改性
2-氟异丁酸乙酯用于各种化学合成和改性过程:
π-缺陷杂环砜的斯坦尼基自由基介导的裂解:这种方法涉及用三丁基锡烷处理酯,在去除合成上有用的砜部分后形成 2-氟烷酸酯。该过程代表了一种温和且新颖的方法,用于去除和改性化合物中的砜基 (Wnuk 等人,2000)。
原子转移自由基聚合 (ATRP):2-氟异丁酸乙酯用于聚合正丁基 α-氟丙烯酸酯。受控聚合过程涉及使用该化合物作为引发剂,表明其在合成具有特定性质和应用的聚合物中至关重要 (Otazaghine 等人,2002)。
α-氟酯的合成:该化合物参与 α-氟酯的合成,其中其衍生物经过脱磺化生成 2-氟烷酸酯,表明其在有机合成领域和生产各种化学中间体中的重要性 (Wnuk 等人,2000)。
生物化学和药物研究
2-氟异丁酸乙酯衍生物用于生物化学和药物研究,为新药和治疗剂的开发做出贡献:
基于喹唑啉酮的衍生物的合成:这些衍生物对 VEGFR-2 和 EGFR 酪氨酸激酶表现出有效的抑制活性,反映了它们作为有效抗癌剂的潜力。这展示了该化合物在合成用于治疗目的的生物活性分子的应用 (Riadi 等人,2021)。
高性能正极和负极的双功能添加剂:2-氟异丁酸乙酯衍生物用于稳定电极的界面结构,表明其在增强储能装置性能方面的潜在用途 (Kim 等人,2018)。
安全和危害
作用机制
Target of Action
Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-fluoroisobutyrate are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.
生化分析
Biochemical Properties
Ethyl 2-fluoroisobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . For instance, it has been observed to interact with enzymes involved in fatty acid biosynthesis, leading to changes in the production of metabolites . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways they regulate.
Cellular Effects
Ethyl 2-fluoroisobutyrate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to organelle damage and apoptosis in single cells . Additionally, it has been shown to inhibit glycolysis and ATP production, which are critical for cellular energy metabolism . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of Ethyl 2-fluoroisobutyrate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the disruption of metabolic pathways and the accumulation of certain metabolites. The binding interactions are typically strong, leading to significant changes in the biochemical environment of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-fluoroisobutyrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 2-fluoroisobutyrate can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to the compound can result in chronic oxidative stress and sustained changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 2-fluoroisobutyrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular metabolism and function . High doses of Ethyl 2-fluoroisobutyrate can result in severe oxidative stress, organ damage, and apoptosis .
Metabolic Pathways
Ethyl 2-fluoroisobutyrate is involved in several metabolic pathways, particularly those related to fatty acid biosynthesis . The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of certain fatty acids and the inhibition of others, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl 2-fluoroisobutyrate is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . Ethyl 2-fluoroisobutyrate is known to accumulate in certain cellular compartments, leading to localized effects on cellular metabolism .
Subcellular Localization
The subcellular localization of Ethyl 2-fluoroisobutyrate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Ethyl 2-fluoroisobutyrate to exert its effects in specific areas of the cell, leading to targeted changes in cellular metabolism and function . The compound’s activity is often highest in the mitochondria and cytoplasm, where it interacts with key metabolic enzymes .
属性
IUPAC Name |
ethyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQQJKWNULSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447541 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-69-8 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
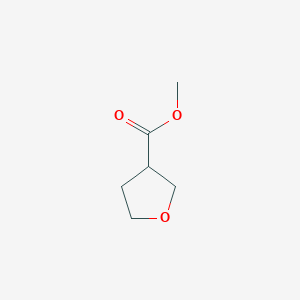
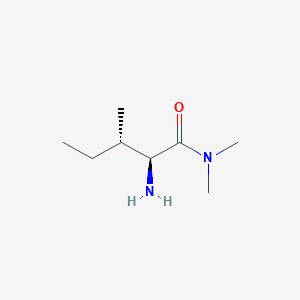
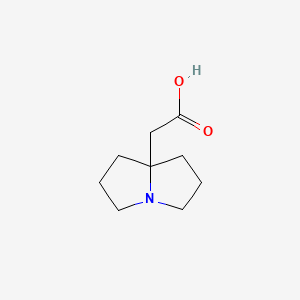

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

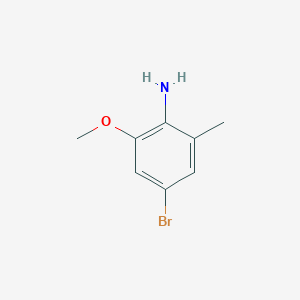
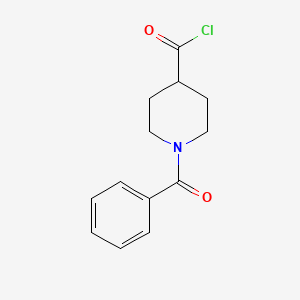


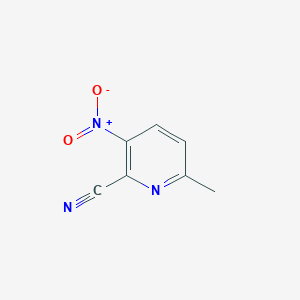
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

